Magnolin Magnolin 3-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan is a natural product found in Acilepidopsis echitifolia, Hernandia nymphaeifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 41689-51-4
VCID: VC1793849
InChI: InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3
SMILES: COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
Molecular Formula: C23H28O7
Molecular Weight: 416.5 g/mol

Magnolin

CAS No.: 41689-51-4

Cat. No.: VC1793849

Molecular Formula: C23H28O7

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

Magnolin - 41689-51-4

Specification

CAS No. 41689-51-4
Molecular Formula C23H28O7
Molecular Weight 416.5 g/mol
IUPAC Name 3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Standard InChI InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3
Standard InChI Key MFIHSKBTNZNJIK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC

Introduction

Chemical Structure and Properties

Magnolin ((1S,3aR,4S,6aR)-1-(3,4-Dimethoxyphenyl)tetrahydro-4-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan) is characterized by its distinct chemical structure and properties:

PropertyDescription
CAS Number31008-18-1
Molecular FormulaC23H28O7
Molecular Weight416.46 g/mol
Physical DescriptionPowder
Purity≥95.0% (HPLC)
IUPAC Name(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

The structure of magnolin features a tetrahydrofurofuran skeleton with two aryl substituents: a 3,4-dimethoxyphenyl group and a 3,4,5-trimethoxyphenyl group. This unique configuration contributes to its biological activities and differentiates it from other lignans found in Magnolia species .

Natural Sources

Magnolin is predominantly found in several species of the Magnolia genus. The primary natural sources include:

Magnolia biondii

Magnolin is a major component isolated from the flowers of Magnolia biondii Pamp., traditionally known as "Shin-Yi" in East Asian medicine . These flowers have been used in traditional Chinese medicine for treating headaches, nasal congestion, and inflammatory conditions.

Magnolia liliiflora

Research has identified magnolin as a significant bioactive constituent in Magnolia liliiflora, where it contributes to the plant's therapeutic properties .

Other Magnolia Species

Although less studied, magnolin has also been detected in other Magnolia species. While the compound is primarily found in the flowers, it may also be present in other plant parts depending on the species .

Pharmacological Activities

Anti-cancer Activities

Magnolin has demonstrated significant anticancer properties across multiple cancer cell types:

Cervical Cancer

Research shows that magnolin inhibits the proliferation, migration, and invasiveness of cervical cancer cells both in vitro and in vivo. The underlying mechanism involves magnolin-induced inhibition of JNK/Sp1-mediated MMP15 transcription and translation .

Prostate Cancer

Studies indicate that magnolin effectively inhibits prostate cancer cell growth in both laboratory and animal models. It modulates the cell cycle process of PC3 and DU145 prostate adenocarcinoma cells by downregulating the expression of cyclins A, B1, D1, E, CDK2, CDK4, and pRBp130, while increasing pRBp107 protein expression levels . Additionally, magnolin affects the expression of insulin-like growth factor-1 (IGF-1) and associated proteins, including IGF-binding proteins .

Colorectal Cancer

In HCT-116 colorectal cancer cells, magnolin promotes cell apoptosis and inhibits migration and invasion by decreasing Bcl-2 expression, increasing the expression of p53 and Bax, and activating AMPK and caspase-3 .

Lung Cancer

Research on human lung carcinoma A549 cells shows that magnolin upregulates the release of lactate dehydrogenase, facilitates caspase-3 activation and poly-(ADP)-ribose polymerases cleavage, and reduces NF-κB/RelA expression level, ultimately inhibiting A549 cell growth .

Breast Cancer

In breast cancer models, magnolin markedly inhibits the growth of MDA-MB-231 and MCF-7 tumors and reduces MMP-9 levels. It has also been shown to increase the expression of the tumor suppressor miRNA miR-200c in MCF7 cells .

Anti-inflammatory Effects

Magnolin exhibits potent anti-inflammatory activities through multiple mechanisms:

  • Reduces the production of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-12

  • Inhibits the NF-κB signaling pathway, a master regulator of inflammatory responses

  • Suppresses the activation of mitogen-activated protein kinases (MAPKs) and IκB kinases

  • Activates the p38 MAPK and Nrf2/HO-1 cascade, promoting ROS production in macrophages

The anti-inflammatory effects of magnolin make it a potential therapeutic agent for inflammatory diseases, including arthritis and inflammatory bowel disease.

Nephroprotective Effects

Magnolin demonstrates significant nephroprotective properties, particularly against contrast-induced nephropathy (CIN):

  • Protects against contrast-induced nephropathy in rats via antioxidation and antiapoptosis

  • Ameliorates renal tubular necrosis and apoptosis

  • Improves deteriorating renal function

  • Reduces renal oxidative stress

  • Suppresses caspase-3 activity

  • Increases Bcl-2 expression in vivo and in vitro

These properties suggest magnolin could be valuable in preventing kidney injury in clinical settings where contrast agents are used.

Antioxidant Activities

  • Reduces oxidative stress in various tissues and cell types

  • Decreases lipid peroxidation

  • Enhances the activity of antioxidant enzymes

  • Inhibits reactive oxygen species (ROS) generation in certain contexts

Molecular Mechanisms

The biological activities of magnolin are mediated through multiple molecular targets and signaling pathways:

MAPK/ERK Pathway Inhibition

One of the most well-documented mechanisms of magnolin is its inhibition of the MAPK/ERK pathway. Magnolin directly targets the active pockets of ERK1 and ERK2 with IC50 values of 87 nM and 16.5 nM, respectively, inhibiting the Ras/ERKs/RSK2 signaling axis . This mechanism underlies many of its anti-cancer effects, as the MAPK/ERK pathway plays a crucial role in cell proliferation, survival, and metastasis .

Cell Cycle Regulation

Magnolin modulates cell cycle progression by affecting the expression of multiple cell cycle regulators:

  • Downregulates cyclins A, B1, D1, and E

  • Inhibits cyclin-dependent kinases CDK2 and CDK4

  • Affects the phosphorylation status of retinoblastoma protein

Apoptosis Induction

In various cancer cell types, magnolin induces apoptosis through multiple mechanisms:

  • Decreases anti-apoptotic Bcl-2 expression

  • Increases pro-apoptotic Bax expression

  • Activates caspase-3

  • Enhances p53 expression

  • Promotes PARP cleavage

JNK/Sp1/MMP15 Pathway

Recent research has identified a novel mechanism by which magnolin inhibits tumor growth and metastasis through targeting the JNK/Sp1/MMP15 signaling axis in human cervical cancer cells. Magnolin modulates the cancer microenvironment by inhibiting cell metastasis via targeting IL-10/IL-10 receptor B (IL-10RB) expression, thereby attenuating JNK/Sp1-mediated MMP15 expression .

Current Research and Future Perspectives

Research on magnolin is rapidly expanding, with several promising directions:

Drug Delivery Systems

Developing effective delivery systems for magnolin could overcome its potential limitations in bioavailability and enhance its therapeutic efficacy. Various formulations, including nanoparticles, liposomes, and polymer-based delivery systems, are being explored .

Combinatorial Therapy

The synergistic effects of magnolin with conventional chemotherapeutic agents or other natural compounds are being investigated. Recent research has demonstrated synergistic inhibition of cervical cancer cell metastasis by magnolin and sodium butyrate co-administration .

Structure-Activity Relationship Studies

Modifications to the chemical structure of magnolin may yield derivatives with enhanced potency, improved pharmacokinetic properties, or increased selectivity for specific molecular targets.

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